molecular formula C11H12Cl2N2O B1374079 3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one CAS No. 1343656-29-0

3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one

Cat. No.: B1374079
CAS No.: 1343656-29-0
M. Wt: 259.13 g/mol
InChI Key: UMCVLBNRWIHJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one” is a chemical compound with the CAS Number: 1343656-29-0 . It has a molecular weight of 259.13 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12Cl2N2O/c12-7-3-4-10 (8 (13)6-7)15-5-1-2-9 (14)11 (15)16/h3-4,6,9H,1-2,5,14H2 .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound is stable under normal shipping temperatures .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one is utilized in the synthesis and characterization of various biologically active compounds. For instance, it has been involved in the preparation of pyrrolo[2,3-b]pyridine scaffolds, demonstrating its role in the development of new organic compounds with potential biological activities (Sroor, 2019).

Role in Antioxidant Studies

Research has also explored its role in the synthesis of compounds with antioxidant properties. A derivative, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, showed significant antioxidant efficacy when tested using DPPH and ABTS methods, highlighting its potential in antioxidant research (Dineshkumar & Parthiban, 2022).

Development of Dipeptidyl Peptidase II Inhibitors

In medicinal chemistry, gamma-amino-substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine, including variants with a 2-chlorobenzyl moiety, have been developed as highly potent and selective dipeptidyl peptidase II inhibitors. This indicates its use in the creation of specific enzyme inhibitors with potential therapeutic applications (Senten et al., 2004).

Antibacterial and Antifungal Functionality

The compound and its derivatives have been evaluated for their antibacterial and antifungal functionalities. For example, the crystal structure and antimicrobial activity of a related compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, were studied, demonstrating promising antimicrobial activities (Okasha et al., 2022).

Molecular Docking and Cytotoxic Activity Studies

Significant research has been conducted on the synthesis, cytotoxic activity, and molecular docking of derivatives of this compound. These studies involve evaluating their interaction with biological targets and potential as anticancer agents (El Gaafary et al., 2021).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-amino-1-(2,4-dichlorophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c12-7-3-4-10(8(13)6-7)15-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCVLBNRWIHJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one
Reactant of Route 3
Reactant of Route 3
3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one
Reactant of Route 4
Reactant of Route 4
3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one
Reactant of Route 5
Reactant of Route 5
3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one
Reactant of Route 6
Reactant of Route 6
3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.